molecular formula C10H9BrF2 B1381673 1-Bromo-3-(3,3-difluorocyclobutyl)benzene CAS No. 1897738-22-5

1-Bromo-3-(3,3-difluorocyclobutyl)benzene

Cat. No.: B1381673
CAS No.: 1897738-22-5
M. Wt: 247.08 g/mol
InChI Key: HJPPMYUYZKVEGP-UHFFFAOYSA-N
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Description

1-Bromo-3-(3,3-difluorocyclobutyl)benzene is an organic compound with the molecular formula C₁₀H₉BrF₂ It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a 3,3-difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3,3-difluorocyclobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3,3-difluorocyclobutyl)benzene. This reaction typically uses bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3,3-difluorocyclobutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.

Major Products Formed

    Substitution: Formation of 3-(3,3-difluorocyclobutyl)anisole.

    Oxidation: Formation of 3-(3,3-difluorocyclobutyl)benzoic acid.

    Reduction: Formation of 3-(3,3-difluorocyclobutyl)benzene.

Scientific Research Applications

1-Bromo-3-(3,3-difluorocyclobutyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,3-difluorocyclobutyl)benzene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. The difluorocyclobutyl group imparts unique steric and electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound’s mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

1-Bromo-3-(3,3-difluorocyclobutyl)benzene can be compared with other brominated aromatic compounds and difluorocyclobutyl derivatives:

    1-Bromo-4-(3,3-difluorocyclobutyl)benzene: Similar structure but with the bromine atom at the para position, leading to different reactivity and applications.

    1-Bromo-3-(3,3-difluorocyclopropyl)benzene: Contains a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.

    1-Bromo-3-(3,3-difluorocyclohexyl)benzene:

The uniqueness of this compound lies in its specific combination of a brominated benzene ring and a difluorocyclobutyl group, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-bromo-3-(3,3-difluorocyclobutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c11-9-3-1-2-7(4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPPMYUYZKVEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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